8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester 8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester
Brand Name: Vulcanchem
CAS No.: 179022-42-5
VCID: VC8248389
InChI: InChI=1S/C16H21NO2/c1-19-16(18)13-9-14-7-8-15(10-13)17(14)11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3
SMILES: COC(=O)C1CC2CCC(C1)N2CC3=CC=CC=C3
Molecular Formula: C16H21NO2
Molecular Weight: 259.34 g/mol

8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester

CAS No.: 179022-42-5

Cat. No.: VC8248389

Molecular Formula: C16H21NO2

Molecular Weight: 259.34 g/mol

* For research use only. Not for human or veterinary use.

8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester - 179022-42-5

Specification

CAS No. 179022-42-5
Molecular Formula C16H21NO2
Molecular Weight 259.34 g/mol
IUPAC Name methyl 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate
Standard InChI InChI=1S/C16H21NO2/c1-19-16(18)13-9-14-7-8-15(10-13)17(14)11-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3
Standard InChI Key BZZQILCSEHKVBQ-UHFFFAOYSA-N
SMILES COC(=O)C1CC2CCC(C1)N2CC3=CC=CC=C3
Canonical SMILES COC(=O)C1CC2CCC(C1)N2CC3=CC=CC=C3

Introduction

Structural Characterization and Nomenclature

Core Bicyclic Framework

The 8-azabicyclo[3.2.1]octane system comprises a seven-membered bicyclic structure with nitrogen at the bridgehead position. This configuration imposes significant steric constraints, influencing reactivity and conformational stability . The "3.2.1" notation specifies the ring sizes: a six-membered ring fused to a five-membered ring via shared atoms.

Substituent Configuration

  • Position 8: A phenylmethyl (benzyl) group is attached to the nitrogen atom, serving as a protective moiety to prevent undesired side reactions during synthesis .

  • Position 3: A methyl ester replaces the carboxylic acid functionality, enhancing lipophilicity and stability compared to the free acid form .

Table 1: Molecular Properties of 8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester

PropertyValue
Molecular FormulaC₁₆H₂₁NO₂
Molecular Weight259.35 g/mol
IUPAC NameMethyl 8-benzyl-8-azabicyclo[3.2.1]octane-3-carboxylate
Key Functional GroupsBicyclic amine, benzyl, methyl ester

Synthetic Strategies and Precursors

Bicyclo[3.2.1]octane Core Formation

The synthesis of the azabicyclo[3.2.1]octane system often employs intramolecular cyclization reactions. For example, 8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride (CAS 1523530-50-8) is synthesized via acid-catalyzed cyclization of a linear precursor, followed by hydrochloride salt formation .

Functionalization at Position 8

Benzyl protection of the nitrogen is achieved through alkylation using benzyl bromide under basic conditions. This step is critical for preventing nitrogen oxidation or unwanted nucleophilic attacks in subsequent reactions .

Esterification at Position 3

The carboxylic acid group is converted to a methyl ester via Fischer esterification (refluxing with methanol and catalytic sulfuric acid) or via coupling agents like DCC/DMAP .

Table 2: Synthetic Steps for Target Compound

StepReaction TypeReagents/Conditions
1CyclizationHCl, heat, polar aprotic solvent
2N-BenzylationBenzyl bromide, K₂CO₃, DMF
3EsterificationMethanol, H₂SO₄, reflux

Physicochemical Properties and Stability

Solubility and Lipophilicity

The methyl ester enhances lipophilicity (logP ≈ 2.5–3.0), favoring membrane permeability, while the benzyl group contributes aromatic π-π interactions . The compound is sparingly soluble in water but soluble in organic solvents like dichloromethane or ethyl acetate.

Stability Profile

  • Acidic Conditions: The ester group may hydrolyze to regenerate the carboxylic acid.

  • Basic Conditions: Risk of benzyl group cleavage via hydrogenolysis or nucleophilic substitution .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s rigid bicyclic structure makes it a valuable intermediate for designing kinase inhibitors or GPCR modulators. For instance, BIO-32546 (CID 90027494), a related trifluoromethyl-substituted derivative, demonstrates antitumor activity by targeting protein-protein interactions .

Conformational Restriction

The bicyclo[3.2.1]octane system enforces specific dihedral angles, optimizing ligand-receptor binding. This property is exploited in peptidomimetics to enhance metabolic stability .

Comparative Analysis with Structural Analogs

Table 3: Comparison of Azabicyclo[3.2.1]octane Derivatives

CompoundMolecular FormulaKey FeaturesApplication
Target CompoundC₁₆H₂₁NO₂Benzyl, methyl esterSynthetic intermediate
8-Azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride C₈H₁₄ClNO₂Free acid, hydrochloride saltPharmacophore scaffold
exo-8-Boc-8-azabicyclo[3.2.1]octane-3-methanol C₁₃H₂₃NO₃Boc-protected, hydroxymethylAlcohol intermediate

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